molecular formula C18H10ClFN2O2 B2488300 4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-45-5

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2488300
CAS No.: 478063-45-5
M. Wt: 340.74
InChI Key: JEYNOQYZGKCDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with additional phenyl and halogenated phenoxy substituents

Preparation Methods

The synthesis of 4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step typically involves the condensation of a suitable amine with a diketone or equivalent precursor.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of high-throughput synthesis and automated reaction platforms .

Chemical Reactions Analysis

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include halogenated solvents, strong acids or bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    2-(4-(4-Chloro-2-fluorophenoxy)phenyl)pyrimidine-4-carboxamide: This compound shares a similar core structure but differs in the presence of a carboxamide group.

    4-Chloro-2-(trifluoromethyl)pyrimidine: This compound has a similar pyrimidine ring but differs in the substituents attached to the ring.

    2-Chloro-4-fluorophenol: This compound shares the halogenated phenol moiety but lacks the furan and pyrimidine rings.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(2-chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O2/c19-14-8-12(20)6-7-15(14)23-17-13-9-16(11-4-2-1-3-5-11)24-18(13)22-10-21-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYNOQYZGKCDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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